molecular formula C12H15N3 B2602582 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine CAS No. 2091751-12-9

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine

Cat. No.: B2602582
CAS No.: 2091751-12-9
M. Wt: 201.273
InChI Key: JTCPYPIUHYKRSL-UHFFFAOYSA-N
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Description

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a 2-methylphenyl group attached to the pyrazole ring, which is further connected to an ethanamine moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. For instance, the reaction of 2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound can lead to the formation of the pyrazole ring. Subsequent alkylation with an ethanamine derivative completes the synthesis .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine has found applications in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

    Biology: The compound has been studied for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its bioactive properties.

    Industry: The compound is used in the development of agrochemicals and coordination complexes for catalysis.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[1-(2-methylphenyl)pyrazol-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-5-3-4-6-12(9)15-8-7-11(14-15)10(2)13/h3-8,10H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCPYPIUHYKRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CC(=N2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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